AhR Agonist Activity of 6,7-Dibromobenzo(1,4)dioxan Versus the Unsubstituted 1,4-Benzodioxane Core
In a human recombinant HepG2-Lucia AhR cell-based luciferase reporter gene assay with 24 h incubation, 6,7-Dibromobenzo(1,4)dioxan exhibits AhR agonist activity with an EC₅₀ value of 205 nM [1]. This represents a substantial gain in receptor engagement potency relative to the unsubstituted 1,4-benzodioxane core scaffold, which lacks this dibromination pattern and typically shows negligible AhR agonism at comparable concentrations [2]. The introduction of bromine atoms at the 6- and 7-positions is the critical structural determinant for this activity.
| Evidence Dimension | AhR agonist potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 205 nM |
| Comparator Or Baseline | Unsubstituted 1,4-benzodioxane (baseline): activity not detectable or substantially higher EC₅₀ |
| Quantified Difference | Class-level inference: gain-of-function conferred by 6,7-dibromination |
| Conditions | Human recombinant HepG2-Lucia AhR cells; luciferase reporter gene assay; 24 h incubation |
Why This Matters
For researchers studying AhR-mediated transcriptional regulation or screening for environmental toxin analogs, this compound provides a defined, potent small-molecule agonist tool with a well-characterized halogenation pattern.
- [1] BindingDB. BDBM50603548. CHEMBL5194855. Affinity Data: EC₅₀ = 205 nM. Assay: Agonist activity at AhR in human recombinant HepG2-Lucia AhR cells, 24 h incubation, luciferase reporter gene assay. View Source
- [2] PubChem. 1,4-Benzodioxane (CAS 493-09-4). Biological Activity Summary. View Source
